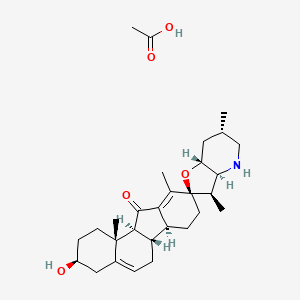

Jervine acetate

Description

Properties

CAS No. |

64047-51-4 |

|---|---|

Molecular Formula |

C29H43NO5 |

Molecular Weight |

485.7 g/mol |

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |

InChI |

InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |

InChI Key |

JEDVQALXWXZHFN-AVEQMEPMSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Elucidation of Jervine Acetate

Primary Biosynthetic Route: Acetate-Mevalonate Pathway Contribution to Steroidal Skeletons

The foundational framework of jervine (B191634) acetate (B1210297), like other steroidal alkaloids, is derived from the acetate-mevalonate pathway. nih.govijrpr.com This fundamental metabolic route provides the essential five-carbon building blocks for a vast array of isoprenoids, including cholesterol, which serves as a crucial intermediate in jervine biosynthesis. nih.govnih.gov

Early investigations into the biosynthesis of jervine and related alkaloids heavily relied on isotopic labeling studies. These experiments provided definitive evidence for the origin of the steroidal skeleton. The administration of ¹⁴C-labeled acetate and cholesterol to Veratrum species demonstrated their direct incorporation into the jervine structure. nih.gov This confirmed that the primary biosynthetic pathway commences with acetate, which is subsequently converted to cholesterol via the mevalonic acid pathway. nih.gov Further studies utilizing isotopically labeled cholesterol, such as [1-¹³C]acetate, have been instrumental in tracing the flow of carbon atoms into the final alkaloid structure. nih.gov

Feeding experiments with cholesterol have also been shown to stimulate the accumulation of jervine in Veratrum plants, further solidifying its role as a key precursor. mdpi.com The distribution of acetate carbon atoms within the cholesterol molecule follows a distinct pattern, with repeating five-carbon isoprene (B109036) units being recognizable in the final structure. nih.gov

The acetate-mevalonate pathway generates two fundamental five-carbon isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). ijrpr.comnumberanalytics.com These molecules are the universal building blocks for all terpenoids. The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate (B85504). numberanalytics.com A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP. numberanalytics.com

IPP and DMAPP are then sequentially condensed in a "head-to-tail" fashion to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15). illinois.edu Two molecules of FPP are then joined in a "head-to-head" condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 triterpene, squalene. nih.govmdpi.com Squalene subsequently undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branch point intermediate that can be cyclized to form various steroidal and triterpenoid (B12794562) skeletons. numberanalytics.com In the context of jervine biosynthesis, 2,3-oxidosqualene is cyclized to form cycloartenol, which is then converted to cholesterol. nih.gov

Table 1: Key Intermediates in the Early Biosynthesis of the Jervine Steroidal Skeleton

| Intermediate | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | The initial two-carbon building block for the mevalonate pathway. |

| Mevalonate | C6H12O4 | A key six-carbon intermediate formed from the reduction of HMG-CoA. |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | A five-carbon isoprenoid unit, one of the two fundamental building blocks. |

| Dimethylallyl Pyrophosphate (DMAPP) | C5H12O7P2 | An isomer of IPP, serving as the initial electrophile in prenyl chain elongation. |

| Farnesyl Diphosphate (FPP) | C15H28O7P2 | A fifteen-carbon intermediate formed from the condensation of IPP and DMAPP. |

| Squalene | C30H50 | A thirty-carbon triterpene formed by the head-to-head condensation of two FPP molecules. |

| Cholesterol | C27H46O | A key steroidal precursor to jervine and other steroidal alkaloids. |

Late-Stage Biosynthesis and Diversification of the Jervine Structure in Veratrum Species

Following the formation of the foundational cholesterol molecule, a series of late-stage modifications occur, leading to the intricate and diverse structures of Veratrum steroidal alkaloids, including jervine. researchgate.net These reactions involve a suite of specialized enzymes that introduce hydroxyl groups, perform reductions, and ultimately form the characteristic nitrogen-containing heterocyclic rings.

Hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), are crucial for the functionalization of the steroidal skeleton. nih.govresearchgate.net In the biosynthesis of jervine, specific hydroxylations at positions C-11, C-16, C-22, and C-26 have been identified as key steps. nih.govresearchgate.net For instance, the hydroxylation of cholesterol at the C-22 position is an early and essential step in the pathway leading to steroidal alkaloids in Veratrum. nih.gov This is followed by hydroxylation at the C-26 position. nih.gov

Transcriptome analysis of Veratrum nigrum has led to the identification of candidate genes encoding hydroxylases active at these specific carbon positions. nih.gov These enzymes are critical for introducing the oxygen functionalities that are prerequisites for subsequent cyclization and rearrangement reactions. The CYP90 family of enzymes, in particular, is known to be involved in C-22 and C-23 hydroxylation in steroid biosynthesis. researchgate.net

Reduction reactions are also integral to the late stages of jervine biosynthesis, particularly in the formation of the heterocyclic rings. nih.gov Enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily have been identified as likely candidates for catalyzing these reductions. nih.govnih.gov The SDR superfamily is a large and diverse group of NAD(P)(H)-dependent oxidoreductases involved in a wide range of metabolic processes. nih.gov

Furthermore, the reduction of heterocycles containing a nitrogen atom is a key step. nih.gov A transcript with high sequence identity to pyrroline-5-carboxylate reductase (P5CR) has been proposed to be involved in the reduction of a 2,3,4,5-tetrahydropyridine intermediate and the subsequent reduction of the pyrrolidine (B122466) ring during jervine formation. nih.gov P5CR is an enzyme that typically catalyzes the final step in proline biosynthesis. wikipedia.org

The biosynthetic pathway from cholesterol to jervine is thought to proceed through the intermediate formation of other steroidal alkaloids, such as solanidine. nih.gov While the precise enzymatic steps are still under investigation, it is proposed that cholesterol undergoes a series of hydroxylations and a transamination reaction to form verazine (B227647). nih.gov Verazine is then considered a precursor to jervine. researchgate.net

Feeding studies with deuterium-labeled cholesterol in potato shoots have provided direct evidence for the conversion of the entire cholesterol molecule into the steroidal glycoalkaloid aglycone, solanidine. nih.gov Although this research was conducted in a different plant species, it highlights the conserved nature of the initial steps in steroidal alkaloid biosynthesis from cholesterol. The formation of the nitrogen-containing ring system involves the release of two hydrogen atoms from the cholesterol side chain. nih.gov The subsequent steps from a solanidine-like intermediate to the final jervine structure involve further oxidations and rearrangements to form the characteristic C-nor-D-homo ring system. nih.gov

Table 2: Key Enzymes and Gene Families in the Late-Stage Biosynthesis of Jervine

| Enzyme/Gene Family | Function | Proposed Role in Jervine Biosynthesis |

| Cytochrome P450 Hydroxylases (CYPs) | Monooxygenation reactions | Hydroxylation at C-11, C-16, C-22, and C-26 of the steroidal skeleton. |

| Short-Chain Dehydrogenases/Reductases (SDRs) | NAD(P)(H)-dependent oxidoreduction | Reduction reactions in the formation of heterocyclic rings. |

| Pyrroline-5-Carboxylate Reductase (P5CR) | Reduction of pyrroline-5-carboxylate | Reduction of nitrogen-containing heterocyclic intermediates. |

Genetic and Metabolic Engineering Approaches for Jervine Accumulation

The intricate structure of jervine and its limited availability from natural plant sources have spurred research into biotechnological methods to enhance its production. Genetic and metabolic engineering strategies offer promising avenues to increase the accumulation of jervine and other related Veratrum-type steroidal alkaloids (VSAs). These approaches range from stimulating the innate biosynthetic machinery within plant cells to transferring the entire pathway into microbial hosts.

Elicitation Strategies in Plant Cell Cultures (e.g., Methyl Jasmonate, Cholesterol Feeding)

Elicitation is a technique used in plant biotechnology to stimulate the production of secondary metabolites by applying stress-inducing compounds. researchgate.net In the context of jervine biosynthesis, elicitors can trigger defense responses in plant cell cultures, leading to an upregulation of the biosynthetic pathways responsible for alkaloid production.

Methyl jasmonate, a well-known plant stress hormone, and cholesterol, a key precursor in the steroidal alkaloid pathway, have been effectively used as elicitors to boost jervine accumulation in Veratrum nigrum. nih.gov Research has demonstrated that the application of these compounds can significantly increase the concentration of jervine in plant tissues. In one study, treatment with methyl jasmonate and cholesterol resulted in an over four-fold increase in the average jervine concentration compared to control plants. nih.gov The content of jervine in individual plants treated with cholesterol showed variability, with concentrations reaching up to 543.62 ng g⁻¹. nih.gov

These findings highlight the potential of elicitation as a method to enhance the productivity of jervine in Veratrum cell cultures, providing a more controlled and potentially scalable production system compared to the cultivation of whole plants.

**Table 1: Effect of Elicitors on Jervine Accumulation in *Veratrum nigrum***

| Elicitor | Concentration | Fold Increase in Jervine (Average) | Maximum Jervine Concentration (ng g⁻¹) |

|---|---|---|---|

| Methyl Jasmonate | 0.44 mM | > 4 | Not Specified |

| Cholesterol | 0.26 mM | > 4 | 543.62 |

Data sourced from studies on Veratrum nigrum plants. nih.gov

Transcriptomic and Genomic Analyses for Biosynthesis Gene Discovery

A fundamental step in the metabolic engineering of jervine production is the identification of the genes encoding the enzymes of its biosynthetic pathway. Transcriptomic and genomic analyses have become powerful tools for this purpose. nih.gov By comparing the gene expression profiles of Veratrum tissues under conditions of high and low jervine accumulation (e.g., after elicitor treatment), researchers can identify candidate genes involved in its biosynthesis. dntb.gov.ua

Next-generation sequencing (NGS) of representational difference analysis (RDA) products has been successfully applied to Veratrum nigrum to discover genes involved in VSA biosynthesis. nih.gov This technique, combined with precursor feeding and elicitation with methyl jasmonate and cholesterol, has led to the identification of numerous candidate genes. nih.gov For instance, transcripts encoding enzymes such as GABAT2 transaminase and hydroxylases active at the C-11, C-16, C-22, and C-26 positions in the later stages of jervine biosynthesis have been identified. nih.gov Additionally, genes for enzymes from the short-chain dehydrogenases/reductases (SDR) family, which are associated with reduction reactions in the VSA pathway, have also been proposed. nih.gov

Comparative transcriptome analysis between different organs of Veratrum nigrum and between different Veratrum species has further expanded the list of potential biosynthesis genes. researchgate.netvtt.fi These genomic and transcriptomic datasets provide a valuable resource for the functional characterization of enzymes and for the future reconstruction of the jervine biosynthetic pathway in heterologous systems. researchgate.netnih.gov

Heterologous Biosynthesis in Microbial Systems: Feasibility and Challenges

The transfer of the entire jervine biosynthetic pathway into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria, represents an ambitious but potentially transformative approach for its sustainable production. nih.gov This strategy, known as heterologous biosynthesis, offers several advantages, including rapid growth of the host organism, scalability of fermentation processes, and independence from agricultural constraints. nih.gov

The feasibility of this approach has been demonstrated for precursors of jervine. For example, four enzymes from Veratrum californicum that catalyze the initial six steps from cholesterol to verazine, a key intermediate, have been successfully expressed in Spodoptera frugiperda Sf9 cells, leading to the production of verazine. nih.gov More recently, genes involved in verazine biosynthesis from Veratrum grandiflorum have been functionally verified through heterologous expression in yeast. nih.gov

However, the heterologous biosynthesis of the complete jervine molecule presents significant challenges. The jervine biosynthetic pathway is complex and not yet fully elucidated. nih.gov Many of the enzymes, particularly the cytochrome P450 monooxygenases involved in the later oxidative steps, are membrane-bound proteins that can be difficult to express functionally in microbial hosts. mdpi.com Achieving high yields of complex steroidal alkaloids often requires extensive metabolic engineering of the host to ensure a sufficient supply of precursors and to optimize the expression and activity of the heterologous enzymes. mdpi.comnih.gov The toxicity of the intermediates or the final product to the microbial host can also be a limiting factor. nih.gov Despite these hurdles, ongoing advances in synthetic biology and metabolic engineering are paving the way for the eventual microbial production of jervine and other valuable plant-derived pharmaceuticals. nih.gov

Chemical Synthesis and Derivatization Strategies for Jervine Acetate and Analogs

Semisynthetic Routes to Jervine (B191634) from Readily Available Steroidal Precursors

Semisynthesis offers a more direct route to complex natural products by leveraging the pre-existing frameworks of structurally related, abundant starting materials. In the context of jervine and its analogs, common steroidal precursors have been explored as viable starting points.

One notable approach involved the elegant elaboration of dehydroepiandrosterone, a readily available steroid, to fashion cyclopamine (B1684311), a closely related Veratrum alkaloid that lacks the C-11 ketone of jervine. researchgate.net This 20-step synthesis demonstrates the feasibility of transforming a conventional 6-6-6-5 steroidal core into the characteristic C-nor-D-homo framework of the jervine family. researchgate.net Given that jervine is a known biosynthetic precursor to cyclopamine, this strategy underscores the potential for accessing the jervine core from common steroidal building blocks. mdpi.com

Furthermore, biosynthetic studies have identified cholesterol as the foundational precursor for Veratrum steroidal alkaloids. mdpi.com While not a laboratory semisynthesis in the traditional sense, the elucidation of the biosynthetic pathway, involving enzymes like cytochromes P450 and transaminases, provides a blueprint for potential chemoenzymatic or biotechnological production methods starting from cholesterol or its derivatives. mdpi.com

Total Synthesis Methodologies for the Jervine Core Structure

The total synthesis of jervine represents a significant achievement in organic chemistry, with early landmark syntheses accomplished by the groups of Masamune and Johnson in 1967. researchgate.net These initial routes, while groundbreaking, were lengthy and highlighted the immense challenge posed by the molecule's structure. Modern efforts have focused on developing more efficient and convergent strategies. researchgate.net

For instance, one convergent synthesis plan identifies a steroidal fragment derived from the well-known Wieland-Miescher ketone and a separate, highly functionalized alkaloid tricycle fragment. researchgate.net This approach allows for the complex stereochemistry of each portion to be addressed independently before the crucial fragment coupling step. Enantioselective control is often established early in the synthesis using chiral catalysts, such as D-proline or L-proline, to ensure the correct absolute stereochemistry of the final product. researchgate.net

The construction of jervine's multiple stereocenters and complex ring systems requires a toolbox of powerful and highly stereoselective chemical reactions. Several key transformations have proven instrumental in modern synthetic efforts.

The Ireland-Claisen Rearrangement has been effectively employed in a highly diastereoselective manner. researchgate.netnih.gov This powerful researchgate.netresearchgate.net-sigmatropic rearrangement is used to form a key carbon-carbon bond while simultaneously establishing the critical cis-relationship between the amine and methyl groups on the tetrahydrofuran (B95107) E-ring, a defining stereochemical feature of the jervine skeleton. researchgate.netnih.govscribd.com

A diastereoselective selenoetherification reaction has been utilized to assemble the D/E oxaspiro[4.5]decene system. researchgate.netnih.govscribd.com This intramolecular cyclization proceeds with high stereocontrol, enabling the construction of the challenging spirocyclic linkage between the C-nor-D-homo steroid core and the tetrahydrofuran ring in the correct configuration. researchgate.netnih.gov

While not applied directly in all jervine syntheses, the Nazarov cyclization , an electrocyclic ring-closure of divinyl ketones, has been featured in the synthesis of related Veratrum alkaloids like (+)-heilonine to construct the five-membered C-ring, demonstrating its utility in building the C-nor-D-homo framework. researchgate.net

Table 1: Key Stereocontrol Strategies in Jervine Synthesis

| Reaction | Purpose | Stereochemical Outcome |

|---|---|---|

| Ireland-Claisen Rearrangement | C-C bond formation for the E-ring backbone | Establishes the cis-relationship between the C-22 amine and C-25 methyl substituents. researchgate.netnih.gov |

| Selenoetherification | Formation of the spirocyclic D/E ring junction | Enables the diastereoselective assembly of the oxaspiro[4.5]decene core. researchgate.netnih.gov |

| Enzymatic Desymmetrization | Preparation of a chiral building block | Produces an enantioenriched intermediate for the alkaloid fragment. researchgate.net |

The integration of enzymatic reactions into total synthesis, often termed chemoenzymatic synthesis, offers significant advantages in terms of selectivity and efficiency. In the synthesis of the jervine core, enzymatic transformations have been used to create key chiral building blocks from inexpensive, achiral starting materials. researchgate.net

A notable example is the use of the enzyme Pseudomonas fluorescens lipase (B570770) for the enantioselective acylation of an achiral diol (2-methyl-1,3-propanediol). researchgate.net This process involves a moderately stereoselective desymmetrization followed by a highly selective kinetic resolution of the resulting monoacetate. researchgate.net This enzymatic step provides a practical and scalable route to a key four-carbon building block, offering a more economical alternative to starting from a protected Roche ester. researchgate.net

Preparation of Jervine Acetate (B1210297) from Jervine

Jervine possesses a secondary alcohol at the C-3 position, which is the site of acetylation to form jervine acetate. This transformation is a standard esterification reaction. The most common and well-established laboratory method for acetylating steroidal alcohols involves the use of acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both a basic catalyst and a solvent. researchgate.net

The general procedure involves dissolving the steroid (jervine) in anhydrous pyridine, followed by the addition of an excess of acetic anhydride. researchgate.net The reaction can be stirred at room temperature or gently heated to ensure completion, which can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. researchgate.net The workup typically involves quenching the excess acetic anhydride and removing the pyridine, often by co-evaporation with a solvent like toluene (B28343) under reduced pressure. researchgate.net The resulting crude this compound can then be purified by standard techniques such as column chromatography. researchgate.net

Table 2: General Protocol for Jervine Acetylation

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Dissolution | Jervine, Anhydrous Pyridine | Solubilize the starting material. |

| 2. Acetylation | Acetic Anhydride (excess), Room Temp or Heat | Esterification of the C-3 hydroxyl group. researchgate.net |

| 3. Monitoring | Thin-Layer Chromatography (TLC) | Track the disappearance of the jervine starting material. researchgate.net |

| 4. Workup | Quenching (e.g., with water), Toluene, Reduced Pressure | Remove excess reagents and solvent. researchgate.net |

| 5. Purification | Column Chromatography | Isolate the pure this compound product. researchgate.net |

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The rational design and synthesis of this compound analogs are crucial for understanding how specific structural features of the molecule contribute to its biological activity, a process known as developing a structure-activity relationship (SAR). Modifications are systematically made to the parent structure, and the resulting analogs are evaluated in biological assays.

The C-3 position, where the acetate group resides, has been identified as a key site for modification. SAR studies on a series of Veratrum alkaloids have revealed that the presence of 3-carboxylic esters, such as the acetate group, plays a significant role in the DNA damage activity of these compounds. researchgate.net This finding provides a clear rationale for synthesizing a series of ester analogs (e.g., propionate, butyrate, benzoate) at the C-3 position to probe how the size, lipophilicity, and electronic nature of the ester influence this specific activity.

In a different biological context, the acetylated analog of the related compound cyclopamine (Cyclopamine-O-Ac) was evaluated for its antifungal properties, indicating that esterification at this position is a viable strategy for exploring various therapeutic applications. nih.gov

Furthermore, studies on the antiproliferative and antimigratory effects of jervine analogs against prostate cancer cells have highlighted the importance of the functionality at C-3. researchgate.net It was found that oxidation of the C-3 hydroxyl to a C-3 keto group, along with migration of the double bond, led to a significant enhancement in activity. researchgate.net This suggests that while the 3-O-acetyl group may be important for one type of activity (DNA damage), its replacement with other functionalities could be a rational strategy for developing potent anticancer agents. These findings collectively underscore the importance of the C-3 position in the rational design of jervine analogs for diverse biological targets.

Molecular Mechanisms of Biological Action of Jervine Acetate Excluding Clinical Human Data

Modulation of Cellular Signaling Pathways

Jervine (B191634), a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, is recognized for its potent biological activities, primarily mediated through the modulation of critical cellular signaling pathways. nih.govsigmaaldrich.com Its most well-documented effect is the inhibition of the Sonic Hedgehog (Shh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis. nih.govnih.gov

The primary molecular target of jervine within the Hedgehog pathway is the seven-transmembrane protein Smoothened (Smo). nih.govchemsrc.com In the absence of a Hedgehog ligand, the receptor Patched (Ptch) tonically inhibits Smo, keeping the pathway inactive. nih.gov The binding of a Hedgehog protein (like Shh) to Ptch alleviates this inhibition, allowing Smo to become active and initiate downstream signaling. nih.gov

Jervine functions as a Smo antagonist. chemsrc.comnih.gov It directly binds to the Smoothened protein, preventing its activation even when Ptch is inactivated by the Shh ligand. nih.govselleckchem.com This inhibitory action is analogous to that of cyclopamine (B1684311), another well-known Veratrum alkaloid inhibitor of the Hedgehog pathway. nih.govchemsrc.com By locking Smo in an inactive conformation, jervine effectively blocks the transduction of the Hedgehog signal. nih.govselleckchem.com Studies have shown that jervine inhibits Hedgehog signaling with an IC50 (half-maximal inhibitory concentration) in the range of 500-700 nM in in vitro assays. selleckchem.comcaymanchem.com

The inhibition of Smo by jervine has significant downstream consequences at the cellular level. The activation of Smo normally leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). nih.govnih.gov When Smo is inhibited by jervine, the processing of GLI proteins into their transcriptional activator forms is prevented. nih.gov Consequently, the expression of Hedgehog target genes, such as Ptch and Gli1 itself, is suppressed. nih.govgoogle.com

This blockade of gene transcription leads to various cellular outcomes. For instance, in developmental contexts, it can result in severe morphological abnormalities. bris.ac.uk In experimental models, jervine's inhibition of Shh signaling has been shown to suppress cell proliferation and induce apoptosis. nih.gov For example, in MUTZ-1 myelodysplastic syndrome cells, jervine treatment led to the downregulation of Smo and Gli-1 protein levels, which in turn suppressed the expression of anti-apoptotic proteins like Bcl-2 and cell cycle promoters like Cyclin D1, while upregulating the pro-apoptotic protein Caspase-3. nih.gov This interference with the cell cycle can cause cells to arrest in the G1 phase, preventing their transition into the S phase and thus halting proliferation. nih.govnih.gov

Table 1: Effects of Jervine on Hedgehog Signaling Pathway Components

| Component | Effect of Jervine | Molecular Outcome | References |

|---|---|---|---|

| Smoothened (Smo) | Direct binding and inhibition | Prevents activation of the pathway | nih.govchemsrc.comselleckchem.com |

| GLI1 | Inhibition of activation | Prevents transcription of target genes | nih.govnih.gov |

| Target Genes (e.g., Ptch1, Gli1) | Decreased mRNA and protein expression | Blockade of downstream signaling | nih.gov |

| Cell Proliferation | Inhibition | Cell cycle arrest (G1 phase) | nih.govnih.gov |

| Apoptosis | Promotion | Upregulation of pro-apoptotic proteins (e.g., Caspase-3) | nih.gov |

Antifungal Mechanisms at the Molecular Level

Beyond its effects on Hedgehog signaling, jervine exhibits significant antifungal activity through a distinct mechanism of action that targets the integrity of the fungal cell wall. nih.govnih.gov This activity makes it a compound of interest for the development of new antifungal agents. researchgate.netresearcher.life

The fungal cell wall is a complex structure essential for cell viability, and its components, such as glucans, are prime targets for antifungal drugs. Jervine's antifungal action is centered on its ability to specifically inhibit the biosynthesis of β-1,6-glucan, a key structural polysaccharide in the cell walls of many fungi. nih.govresearchgate.netresearcher.life Studies using phenotypic comparisons of fungal cell wall mutants and quantification of cell wall components have revealed that jervine treatment leads to a significant reduction in β-1,6-glucan levels. nih.govresearchgate.net This inhibition weakens the cell wall, making the fungus more susceptible to osmotic stress and other environmental insults. researchgate.net

Research has identified the specific molecular targets of jervine within the β-1,6-glucan synthesis pathway. nih.gov Drug susceptibility tests using a collection of mutant yeast strains have shown that jervine's activity is dependent on the presence and function of Kre6 and its paralog Skn1. nih.govnih.govresearchgate.net These are type II membrane proteins located in the Golgi apparatus that are crucial for the synthesis of β-1,6-glucan. researchgate.netnih.gov

Interestingly, while mutants with defects in other essential genes for β-1,6-glucan biosynthesis (such as BIG1, KRE5, and KRE9) were hypersensitive to jervine, specific point mutations within KRE6 or SKN1 conferred resistance to the compound. nih.govnih.govresearchgate.net This strongly suggests that Kre6 and Skn1 are the direct targets of jervine. nih.govresearchgate.net By interacting with these enzymes, jervine disrupts the elongation and branching of the β-1,6-glucan polymer, leading to a compromised cell wall. nih.gov

A significant aspect of jervine's antifungal potential is its ability to act synergistically with existing antifungal drugs. nih.govresearchgate.net Combination therapy is a key strategy to enhance efficacy, reduce toxicity, and overcome drug resistance in treating fungal infections. nih.gov Studies have demonstrated that when jervine is used in combination with fluconazole, an azole antifungal that inhibits ergosterol (B1671047) biosynthesis, the combined effect on fungal growth inhibition is significantly greater than the additive effect of each drug alone (Fractional Inhibitory Concentration [FIC] index < 0.5). nih.gov A synergistic effect was also observed when jervine was combined with ethidium (B1194527) bromide. nih.gov This synergy suggests that weakening the cell wall through inhibition of β-1,6-glucan synthesis makes the fungus more vulnerable to the actions of other antifungal agents that target different cellular processes. nih.gov

Table 2: Antifungal Properties of Jervine

| Mechanism | Specific Target | Observed Effect | References |

|---|---|---|---|

| Inhibition of Cell Wall Synthesis | β-1,6-Glucan Biosynthesis | Reduced levels of β-1,6-glucan in the fungal cell wall | nih.govresearchgate.netresearchgate.net |

| Enzyme Interaction | Kre6 and Skn1 proteins | Jervine acts on these key enzymes in the biosynthetic pathway | nih.govnih.govresearchgate.net |

| Drug Synergy | Fluconazole, Ethidium Bromide | Enhanced antifungal activity when used in combination | nih.gov |

Antiviral Activity in In Vitro Models: Inhibition of Viral Replication (e.g., Human Respiratory Syncytial Virus)

Jervine, a steroidal alkaloid, has demonstrated notable antiviral properties in laboratory settings, particularly against the human respiratory syncytial virus (hRSV). researchgate.netnih.gov Studies have shown that jervine can inhibit the replication of hRSV in cell cultures. researchgate.net Research involving HEp-2 cells, a human epithelial cell line commonly used in virology studies, revealed that jervine effectively curtails hRSV replication when introduced after the virus has entered the host cells (post-adsorption stage). researchgate.net

The inhibitory concentration 50 (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, for jervine in these post-adsorption assays was determined to be 994 nM. researchgate.net This suggests that jervine likely interferes with a post-entry mechanism of the viral life cycle. researchgate.net Further investigations have corroborated the dose-dependent inhibitory effect of jervine on hRSV replication. nih.gov

In Vitro Antiviral Activity of Jervine against hRSV

| Parameter | Value | Cell Line | Assay Condition | Reference |

|---|---|---|---|---|

| IC50 | 994 nM | HEp-2 | Post-adsorption | researchgate.net |

| IC95 | 6.9 µM | HEp-2 | Post-adsorption | researchgate.net |

Influence on Cellular Oxidative Stress and Inflammatory Pathways in Pre-clinical Models

Jervine has been shown to exert influence over cellular processes related to oxidative stress and inflammation in pre-clinical models. researchgate.net These effects are crucial in understanding its broader biological activities beyond its direct cytotoxic or antiviral actions.

In pre-clinical studies, jervine has been observed to modulate the activity of key antioxidant enzymes. researchgate.net The antioxidant enzyme system, which includes superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), is the body's primary defense against cellular damage from reactive oxygen species (ROS). news-medical.nete-cep.orgjmb.or.kr In a carrageenan-induced paw edema model in rats, a common method to study acute inflammation, jervine administration was found to increase the levels of SOD, CAT, and GSH. researchgate.net This suggests that jervine can enhance the endogenous antioxidant defense mechanisms, thereby mitigating oxidative tissue damage. researchgate.net

Effect of Jervine on Antioxidant Enzymes in a Rat Model of Inflammation

| Antioxidant Enzyme | Effect of Jervine Administration | Model | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased | Carrageenan-induced paw edema | researchgate.net |

| Catalase (CAT) | Increased | Carrageenan-induced paw edema | researchgate.net |

| Glutathione (GSH) | Increased | Carrageenan-induced paw edema | researchgate.net |

Jervine has demonstrated the ability to suppress key inflammatory biomarkers in pre-clinical models of inflammation. researchgate.net In the carrageenan-induced paw edema model, the injection of the inflammatory agent led to an increase in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). researchgate.netfrontiersin.org Administration of jervine was shown to suppress these elevated levels of TNF-α and IL-1β. researchgate.net

Furthermore, jervine treatment also reduced the activity of myeloperoxidase (MPO), an enzyme found in neutrophils that is a recognized biomarker of inflammation and neutrophil infiltration in tissue. researchgate.netnih.gov The reduction in MPO activity, along with the suppression of TNF-α and IL-1β, indicates that jervine possesses significant anti-inflammatory properties. researchgate.net

Modulation of Inflammatory Biomarkers by Jervine

| Inflammatory Biomarker | Effect of Jervine Administration | Model | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed | Carrageenan-induced paw edema in rats | researchgate.net |

| Interleukin-1beta (IL-1β) | Suppressed | Carrageenan-induced paw edema in rats | researchgate.net |

| Myeloperoxidase (MPO) | Decreased activity | Carrageenan-induced paw edema in rats | researchgate.net |

Investigation of Cyclooxygenase-2 (COX-2) Overexpression and Apoptosis Resistance

Research has uncovered a complex relationship between jervine, the enzyme cyclooxygenase-2 (COX-2), and the process of programmed cell death, or apoptosis. In certain cancer cell lines, particularly human erythroleukemia cells, jervine has been found to induce the overexpression of COX-2. researchgate.netchemfaces.com This overexpression of COX-2 has been linked to resistance to apoptosis. researchgate.netchemfaces.com

The mechanism by which jervine induces COX-2 overexpression appears to be dependent on the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netchemfaces.com In jervine-treated human erythroleukemia cells, the overexpression of COX-2 was found to be NF-κB dependent. researchgate.netchemfaces.com This was demonstrated by the finding that inhibition of the NF-κB pathway led to a reduction in COX-2 overexpression and subsequently induced apoptosis. researchgate.netchemfaces.com This suggests that the pro-survival effect observed with jervine-induced COX-2 overexpression is mediated through the activation of NF-κB. researchgate.net

Structure Activity Relationship Sar Studies for Jervine Acetate and Analogs

Identification of Essential Pharmacophoric Elements for Biological Activity

Pharmacophore modeling for jervine (B191634) and related Veratrum alkaloids has identified several key structural features that are crucial for their biological activity. These elements are the specific three-dimensional arrangement of atoms or functional groups that are recognized by the biological target, in many cases the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.

Key pharmacophoric features include:

The C-nor-D-homo steroidal skeleton: This modified steroid backbone is a fundamental scaffold for the biological activity of jervine and its analogs.

The furanopiperidine moiety: This heterocyclic ring system, particularly the intact furan (B31954) ring, is essential for certain biological activities, most notably the induction of cyclopia.

Oxygenated functional groups: The presence and position of hydroxyl and ketone groups on the steroidal skeleton can significantly influence the potency and nature of the biological response. For instance, some studies on the antiproliferative and antimigratory activities of jervine analogs have highlighted the importance of a C-3 keto functionality. researchgate.net

A comparative analysis of active Veratrum alkaloids has led to the development of common feature pharmacophore models, which aid in the design and discovery of new analogs with enhanced or more specific activities. researchgate.net

Stereochemical Influence on Molecular Interactions and Efficacy

The stereochemistry of jervine is a critical determinant of its biological activity. The complex, multi-ring structure of jervine possesses numerous chiral centers, and the specific spatial arrangement of these centers dictates how the molecule interacts with its biological targets. nih.govnih.gov Even subtle changes in the stereochemistry can lead to a significant loss or alteration of biological effect, as the precise three-dimensional shape of the molecule is necessary for optimal binding to its receptor. nih.gov

Comparative SAR Analysis Across Jerveratrum-Type Steroidal Alkaloids

Jervine belongs to the Jerveratrum class of steroidal alkaloids, which includes other well-known compounds such as cyclopamine (B1684311) and veratramine. Comparative SAR studies across these alkaloids have provided valuable insights into the structural features that govern their biological activities.

| Compound | Key Structural Features | Primary Biological Activity |

| Jervine | C-nor-D-homo steroid skeleton, furanopiperidine moiety, ketone group at C-3. | Potent inhibitor of the Hedgehog signaling pathway, teratogenic (induces cyclopia), potential anticancer agent. researchgate.netnih.gov |

| Cyclopamine | C-nor-D-homo steroid skeleton, furanopiperidine moiety, hydroxyl group at C-3. | Potent inhibitor of the Hedgehog signaling pathway, teratogenic (induces cyclopia), potential anticancer agent. nih.gov |

| Veratramine | C-nor-D-homo steroid skeleton, lacks the furan ring, aromatic D-ring. | Also a Hedgehog signaling inhibitor, but to a lesser extent than jervine and cyclopamine. researchgate.net |

The comparison between jervine and cyclopamine, which differ primarily in the functional group at the C-3 position (ketone vs. hydroxyl), reveals that this position can be modified without complete loss of activity, although it can influence potency. nih.gov The comparison with veratramine, which lacks the furan ring, underscores the critical role of this moiety in the potent teratogenic effects observed with jervine and cyclopamine. nih.gov

Elucidation of Structural Requirements for Target Selectivity (e.g., Furan Ring for Cyclopia Induction Pathway)

The teratogenic effects of jervine, particularly the induction of cyclopia, are directly linked to its inhibition of the Hedgehog signaling pathway. nih.gov SAR studies have been pivotal in pinpointing the specific structural features responsible for this activity.

The table below summarizes the key structural requirements for the teratogenic activity of jervine and related alkaloids.

| Structural Feature | Requirement for Cyclopia Induction |

| C-nor-D-homo steroid skeleton | Essential scaffold |

| Furanopiperidine moiety | Intact furan ring is critical nih.gov |

| Oxygenation at C-3 | Can be a ketone (jervine) or hydroxyl (cyclopamine) group |

Advanced Analytical Methodologies in Jervine Acetate Research

The accurate detection and quantification of jervine (B191634) acetate (B1210297), a steroidal alkaloid, in various matrices are crucial for both research and quality control. Modern analytical chemistry provides a suite of powerful techniques for the separation, identification, and measurement of this compound. These methodologies range from high-resolution chromatographic techniques to sensitive immunoassays, each offering distinct advantages for the analysis of jervine acetate.

Theoretical and Computational Investigations of Jervine Acetate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the molecular structure and predicting the reactivity of complex organic molecules like Jervine (B191634) Acetate (B1210297). unipd.it These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of a molecule's electronic landscape, which governs its physical and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT provides a computationally tractable way to determine a molecule's ground-state energy, electron density, and other electronic properties. mdpi.com For a molecule like Jervine Acetate, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), can be employed to optimize the molecular geometry and predict its structural characteristics. nih.gov

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can reveal the regions of a molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT is instrumental in performing vibrational analysis. nih.gov The calculated harmonic vibrational frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the accuracy of the computed structure. nih.gov This analysis helps in assigning specific vibrational modes to the functional groups within the this compound molecule, such as the C=O stretching of the acetate group and the various vibrations of the steroidal backbone.

Table 1: Representative Theoretical Vibrational Frequencies for a Jervine-like Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Description |

|---|---|---|

| O-H Stretch | 3450 | Stretching of the hydroxyl group |

| C-H Stretch (aliphatic) | 2960-2850 | Symmetric and asymmetric stretching of C-H bonds in the steroid rings |

| C=O Stretch (acetate) | 1735 | Stretching of the carbonyl group in the acetate moiety |

| C=C Stretch | 1640 | Stretching of the double bond in the furan (B31954) ring |

| C-O Stretch (acetate) | 1240 | Stretching of the C-O single bond in the acetate group |

Note: The values in this table are illustrative and based on typical DFT calculations for similar steroidal alkaloids. Actual values for this compound would require specific calculations.

Ab Initio and Semi-Empirical Methods for Conformational Landscapes

The complex, multi-ring structure of this compound allows for a variety of possible three-dimensional arrangements, or conformations. Understanding this conformational landscape is crucial, as the biological activity of a molecule is often dependent on its specific 3D shape. Ab initio and semi-empirical methods are computational techniques used to explore these conformational possibilities.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) methods, solve the Schrödinger equation with fewer approximations than DFT, generally leading to higher accuracy, especially for calculating interaction energies and detailed geometries. smu.edu However, their high computational cost can limit their application to smaller molecules or specific parts of a larger molecule like this compound.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster. While less accurate than ab initio or DFT methods, they are well-suited for rapidly scanning the vast conformational space of a large molecule to identify low-energy conformers. These initial structures can then be further refined using more accurate methods like DFT.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov These simulations model the movements of atoms and molecules over time, offering insights that are not available from static pictures. mdpi.com

Docking and Scoring Methodologies for Protein Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ipb.ac.id The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

For this compound, docking studies would be crucial in identifying its potential binding mode within a target protein, such as the Smoothened (SMO) receptor, which is a known target for the parent compound, Jervine. The results of docking can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Example of Docking Scores and Key Interactions for a Jervine Analog with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Jervine Analog | Smoothened Receptor | -9.8 | His470, Tyr394, Arg400 |

| Cyclopamine (B1684311) | Smoothened Receptor | -10.2 | His470, Tyr394, Ser397 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Optimization

By creating a library of virtual derivatives of this compound (e.g., by changing the acetate group to other esters or by modifying the steroidal backbone) and then using the computational methods described above (docking, MD simulations) to predict their activity, researchers can build SAR models. epdf.pub These models can then guide the synthesis of new, more potent, or more selective compounds. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.gov

Computational Modeling of Biosynthetic Pathways and Enzymatic Mechanisms

The complete biosynthetic pathway of many complex natural products, including jervine and its derivatives like this compound, remains partially unelucidated. Experimental characterization of the enzymes and intermediate steps is often challenging due to the transient nature of intermediates and the difficulty in isolating active enzymes from plant sources. mdpi.comnih.gov In this context, theoretical and computational investigations serve as powerful tools to predict biosynthetic routes, identify candidate genes, and probe the intricate mechanisms of enzymatic catalysis. epfl.ch While direct computational studies focused exclusively on this compound are scarce in publicly available literature, a significant body of research on its precursor, jervine, and other Veratrum alkaloids provides a robust framework for understanding how these methods are applied. mdpi.comnumberanalytics.comnih.gov

Computational approaches in this field primarily involve bioinformatics analysis of genomic and transcriptomic data to pinpoint potential biosynthetic genes, followed by molecular modeling techniques to simulate and analyze the proposed enzymatic reactions. epfl.chnih.gov

Modeling the Jervine Biosynthetic Pathway

The biosynthesis of jervine is believed to start from cholesterol and proceed through a series of intermediates, including the C-nor-D-homosteroidal alkaloid verazine (B227647), which is a predicted precursor to other significant alkaloids like cyclopamine (11-deoxojervine). mdpi.comnih.gov The journey from cholesterol to jervine involves a complex sequence of hydroxylations, oxidations, transamination, and cyclizations.

Computational tools have been instrumental in narrowing down the vast number of potential genes responsible for this pathway in plants like Veratrum nigrum and Veratrum californicum. For instance, researchers have utilized transcriptome sequencing (RNA-seq) in combination with pattern-matching algorithms like Haystack to identify candidate genes whose expression profiles correlate with alkaloid accumulation. nih.gov This bioinformatic approach successfully identified several key enzyme candidates for the early stages of the pathway leading to verazine, including three cytochrome P450s and a γ-aminobutyrate transaminase (GABA-T). nih.gov

For the later, more specific steps leading to jervine, techniques such as Representational Difference Analysis (RDA) of transcripts have been employed to identify genes upregulated during jervine biosynthesis. nih.gov This has led to the selection of candidate hydroxylases (active at C-11, C-16, C-22, and C-26) and reductases from the short-chain dehydrogenases/reductases (SDR) family, which are proposed to be involved in the final structural modifications of the jervine scaffold. nih.govresearchgate.net

Modeling Enzymatic Mechanisms

Once candidate enzymes are identified, computational chemistry methods are employed to model the specific catalytic mechanisms at a molecular level. These in silico techniques include molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations.

Molecular Docking: This method predicts the preferred orientation of a substrate (ligand) when bound to the active site of an enzyme (receptor) to form a stable complex. For the jervine pathway, docking studies can be used to assess the binding affinity of proposed intermediates (e.g., verazine, 11-deoxojervine) with the candidate enzymes (e.g., cytochrome P450s, hydroxylases). A strong predicted binding affinity, represented by a low docking score, supports the hypothesis that the enzyme can act on that specific substrate. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Results for Jervine Biosynthesis Intermediates. This table illustrates the type of data generated from docking simulations to evaluate potential enzyme-substrate pairs in the late stages of jervine formation. Lower binding energy values suggest a more favorable interaction.

| Enzyme Candidate (Receptor) | Substrate (Ligand) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cytochrome P450 (CYP-A) | 11-Deoxojervine | -9.2 | Heme-Fe, Phe-112, Val-245 |

| C-11 Hydroxylase | 11-Deoxojervine | -8.5 | Tyr-98, Ser-150, Leu-288 |

| C-3 Acetyltransferase | Jervine | -7.8 | His-160, Asp-158, Ser-34 |

| C-3 Acetyltransferase | Acetyl-CoA | -6.5 | Arg-90, Gly-121 |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. researchgate.netfrontiersin.org By simulating the motions of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the enzyme or substrate upon binding, and map the network of interactions (like hydrogen bonds) that stabilize the complex. mdpi.comajchem-a.com This is crucial for understanding how an enzyme correctly positions a substrate for catalysis.

Interactive Table 2: Illustrative Parameters from a Molecular Dynamics Simulation. This table shows typical data points collected during an MD simulation to assess the stability of an enzyme-ligand complex, such as a hypothetical C-11 Hydroxylase with its substrate.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 200 ns | The total duration of the simulation. |

| Root Mean Square Deviation (RMSD) | 1.8 Å (average for protein backbone) | A low and stable RMSD indicates the protein maintains its overall fold. |

| Root Mean Square Fluctuation (RMSF) | High fluctuation in loop regions | Identifies flexible parts of the enzyme, often near the active site. |

| Number of Hydrogen Bonds | 3-5 (persistent) | Indicates stable hydrogen bonding between the ligand and enzyme active site. |

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed look at the chemical reaction itself, QM/MM methods are used. In this approach, the reactive core of the system (the substrate and key enzymatic residues in the active site) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. frontiersin.org This would be the method of choice to model the transition state of a hydroxylation reaction catalyzed by a cytochrome P450 or the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of jervine to form this compound, providing detailed information on reaction energy barriers and the electronic nature of the mechanism.

The final step in the formation of this compound from jervine is a straightforward acetylation. Computationally, this would be modeled by docking both jervine and the acetyl group donor, acetyl-CoA, into the active site of a candidate acetyltransferase enzyme. Subsequent MD and QM/MM simulations could then elucidate the precise mechanism of acetyl transfer, confirming the catalytic role of the enzyme and completing the theoretical description of the biosynthetic pathway.

Future Research Directions and Perspectives on Jervine Acetate

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of jervine (B191634) is often low, making its extraction and subsequent conversion to jervine acetate (B1210297) a potentially unsustainable process. researchgate.net Biosynthetic pathway engineering in microbial hosts presents a promising alternative for the sustainable production of jervine and its derivatives.

Key Research Areas:

Elucidation of the Complete Biosynthetic Pathway: While the initial steps involving cholesterol have been described, the specific enzymes responsible for the later, more complex transformations in Veratrum species are largely unknown. researchgate.net Future research will likely focus on identifying and characterizing these enzymes.

Heterologous Expression in Microbial Hosts: The transfer of the jervine biosynthetic pathway into well-characterized microbial hosts like Saccharomyces cerevisiae could enable large-scale, controlled production. researchgate.net This approach has been successful for other complex natural products. researchgate.net

Metabolic Engineering for Increased Yields: Once the pathway is established in a heterologous host, metabolic engineering strategies can be employed to optimize precursor supply and redirect metabolic flux towards jervine production, thereby increasing yields.

A 2019 study highlighted the potential of using plant tissue culture and genetic engineering to stimulate desired biosynthetic pathways for the production of jervine and related steroidal alkaloids. googleapis.com Furthermore, the incorporation of labeled precursors like acetate-1-(14)C and cholesterol-4-(14)C has been used to trace the biosynthetic pathway in Veratrum grandiflorum, providing a foundation for future engineering efforts. nih.govdntb.gov.ua

Development of Novel Synthetic Methodologies for Architecturally Complex Analogs

The complex, rigid structure of jervine presents a significant challenge to synthetic chemists. nsf.govnih.gov The development of novel and efficient synthetic routes is crucial for producing architecturally complex analogs of jervine acetate with potentially enhanced or novel biological activities.

Recent Synthetic Advancements:

Recent synthetic efforts have focused on both semisynthetic and de novo approaches.

Semisynthesis from Steroidal Precursors: Researchers have developed methods to convert more readily available steroids, such as dehydroepiandrosterone, into cyclopamine (B1684311), a close analog of jervine, through a biomimetic skeletal rearrangement. nih.govbris.ac.uk This demonstrates the feasibility of accessing the core C-nor-D-homo steroid skeleton from different starting materials.

De Novo Total Synthesis: Convergent total synthesis strategies aim to construct the complex jervine framework from simpler, achiral starting materials. nsf.govnih.gov These approaches offer the flexibility to introduce a wide range of structural modifications that would be difficult to achieve through semisynthesis. Key strategies in these syntheses include diastereoselective reactions to control stereochemistry and the use of enzymatic resolutions to obtain enantiomerically pure building blocks. nsf.govresearchgate.netacs.org

A 2020 study detailed progress toward a convergent, asymmetric synthesis of jervine, highlighting the use of a highly diastereoselective Ireland-Claisen rearrangement and an enzymatic desymmetrization to efficiently construct key fragments of the molecule. nsf.govacs.org Another approach focused on the synthesis of the DEF-ring stereotriad core of Veratrum alkaloids, demonstrating the viability of oxidative dearomatization to create the spirocyclic DE ring junction. nih.gov

Deeper Elucidation of this compound's Molecular Interaction Mechanisms with Novel Biological Targets

While the inhibitory effect of jervine on the Smoothened (Smo) protein in the Hedgehog signaling pathway is well-documented, the full spectrum of its molecular interactions and potential off-target effects remains to be explored. chemsrc.comwikipedia.org Future research will aim to identify and characterize novel biological targets of this compound, which could unveil new therapeutic applications.

Potential Research Avenues:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, photoaffinity labeling, and computational modeling can help identify new protein binding partners for this compound.

Structural Biology: Determining the crystal structures of this compound in complex with its biological targets will provide detailed insights into the molecular basis of its activity and guide the design of more selective analogs.

Exploration of Non-Hedgehog Pathway Targets: Recent studies have shown that jervine exhibits antifungal activity by inhibiting β-1,6-glucan biosynthesis, suggesting that it may have targets beyond the Hedgehog pathway. asm.orgnih.gov Further investigation into these alternative mechanisms is warranted. A 2022 study found that jervine targets Kre6 and Skn1, two proteins involved in β-1,6-glucan biosynthesis in fungi. asm.org

Integration of Multi-Omics Data with Chemical Biology Approaches

The integration of various "omics" data (genomics, transcriptomics, proteomics, metabolomics) with chemical biology tools offers a powerful approach to understanding the systems-level effects of this compound. cmbio.ionih.gov This integrated analysis can provide a more holistic view of the cellular response to the compound, moving beyond the study of a single target or pathway. researchgate.netnih.gov

Integrative Approaches:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with this compound can reveal the downstream effects of its interaction with its primary target(s) and identify potential off-target effects.

Metabolomic Analysis: Studying the metabolic perturbations induced by this compound can provide insights into its impact on cellular metabolism and identify metabolic pathways that are sensitive to its effects.

Chemical-Genetic Profiling: This technique involves screening a library of yeast deletion mutants for sensitivity or resistance to this compound. This can help to identify genes and pathways that are functionally related to the compound's mechanism of action. For instance, a chemical-genetic profile of jervine was found to be similar to that of D75, a known inhibitor of β-1,6-glucan biosynthesis. nih.gov

Design of Targeted this compound Derivatives for Specific Molecular Pathways

The knowledge gained from synthetic advancements and a deeper understanding of this compound's molecular interactions will enable the rational design of targeted derivatives. The goal is to create analogs with improved potency, selectivity, and pharmacokinetic properties for specific molecular pathways.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs will help to identify the key structural features required for activity and selectivity.

Computational Modeling and Docking: In silico methods can be used to predict the binding affinity of designed derivatives for their target proteins, helping to prioritize the synthesis of the most promising candidates.

Targeted Delivery Systems: Conjugating this compound to targeting moieties, such as antibodies or peptides, could enhance its delivery to specific cell types or tissues, thereby increasing its therapeutic efficacy and reducing potential side effects.

The development of a semisynthetic analog of cyclopamine, IPI-926 (saridegib), with improved potency and pharmacokinetic properties, serves as a successful example of how modifying the parent structure can lead to clinically evaluated drug candidates. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the pharmacokinetics of Jervine acetate in preclinical models?

- Methodological Answer :

- Use validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify this compound in biological matrices (e.g., plasma, tissues) .

- Employ a crossover study design in rodent models to evaluate absorption rates, bioavailability, and enterohepatic circulation. For example, administer this compound intravenously and orally, followed by serial blood sampling over 24–48 hours to construct plasma concentration-time curves .

- Validate the method for specificity, matrix effects, recovery (85–115%), precision (<15% RSD), and stability under experimental conditions to ensure reproducibility .

Q. What experimental protocols are critical for validating this compound’s in vitro cytotoxicity mechanisms?

- Methodological Answer :

- Standardize cell viability assays (e.g., CCK-8) using non-small cell lung cancer (NSCLC) cell lines (A549, H1299) with dose ranges (1.25–40 μM) and incubation times (24–72 hours) to assess dose/time-dependent effects .

- Include controls for apoptosis markers (e.g., caspase-3 activation) and pathway-specific inhibitors (e.g., Akt or NF-κB inhibitors) to isolate mechanisms. Ensure replicates (n ≥ 3) and statistical power analysis to minimize false positives .

Q. How should researchers address variability in this compound’s biological activity across different cell lines?

- Methodological Answer :

- Perform comparative studies using isogenic cell lines or CRISPR-edited models to control for genetic background differences.

- Quantify baseline expression of target pathways (e.g., Hedgehog/Smoothened signaling) via qPCR or Western blot before treatment .

- Use standardized culture conditions (e.g., serum-free media for Hedgehog pathway studies) to reduce confounding factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxic vs. pro-survival effects in different cancer models?

- Methodological Answer :

- Conduct transcriptomic profiling (RNA-seq) to identify context-dependent gene networks. For example, this compound inhibits Akt phosphorylation in NSCLC but may activate compensatory pathways in other cancers .

- Apply systems pharmacology modeling to integrate pharmacokinetic data with pathway activation thresholds. Validate predictions using patient-derived xenograft (PDX) models .

Q. What experimental strategies are recommended to investigate this compound’s enterohepatic circulation and drug-drug interaction risks?

- Methodological Answer :

- Use bile duct-cannulated rat models to quantify biliary excretion and reabsorption kinetics. Pair with molecular docking studies to assess binding affinity to transport proteins (e.g., p-glycoprotein) .

- Perform co-administration studies with known CYP3A4 or sulfotransferase inhibitors (e.g., ketoconazole) to evaluate metabolic interactions .

Q. How can researchers optimize in silico models to predict this compound’s off-target effects?

- Methodological Answer :

- Combine molecular dynamics simulations (e.g., binding to Smoothened receptor) with machine learning algorithms trained on structural analogs (e.g., cyclopamine).

- Validate predictions using high-content screening (HCS) for off-target organelle stress (e.g., mitochondrial membrane potential assays) .

Q. What methodologies are suitable for evaluating this compound’s long-term toxicity in non-cancerous tissues?

- Methodological Answer :

- Implement chronic dosing studies (≥90 days) in rodents with histopathological analysis of liver, kidney, and neural tissues.

- Monitor biomarkers of organ dysfunction (e.g., ALT/AST for hepatotoxicity) and compare with baseline pharmacokinetic parameters .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental conditions (e.g., purity of this compound batches via NMR/HPLC) .

- Step 2 : Replicate studies in independent labs using harmonized protocols (e.g., cell passage number, serum lot) .

- Step 3 : Apply meta-analysis to published datasets, highlighting covariates like species/strain differences or dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.